molecular formula C14H11ClO5 B3601165 (2-Chloro-6-ethoxy-4-formylphenyl) furan-2-carboxylate

(2-Chloro-6-ethoxy-4-formylphenyl) furan-2-carboxylate

Cat. No.: B3601165
M. Wt: 294.68 g/mol
InChI Key: UMAKRXBGLRRMMR-UHFFFAOYSA-N
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Description

(2-Chloro-6-ethoxy-4-formylphenyl) furan-2-carboxylate is an organic compound that belongs to the class of furan carboxylates. This compound is characterized by the presence of a furan ring attached to a phenyl ring, which is further substituted with chloro, ethoxy, and formyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-ethoxy-4-formylphenyl) furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with (2-chloro-6-ethoxy-4-formylphenyl) alcohol. The reaction is usually carried out in the presence of a coupling reagent such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-ethoxy-4-formylphenyl) furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: (2-Chloro-6-ethoxy-4-carboxyphenyl) furan-2-carboxylate.

    Reduction: (2-Chloro-6-ethoxy-4-hydroxymethylphenyl) furan-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-6-ethoxy-4-formylphenyl) furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the formyl group allows for the formation of Schiff bases with amines, which can be useful in studying enzyme mechanisms.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2-Chloro-6-ethoxy-4-formylphenyl) furan-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The chloro and ethoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-ethoxy-4-formylphenyl) acetate
  • (2-Chloro-6-ethoxy-4-formylphenyl) benzoate
  • (2-Chloro-6-ethoxy-4-formylphenyl) propionate

Uniqueness

(2-Chloro-6-ethoxy-4-formylphenyl) furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may have different aromatic or aliphatic substituents.

Properties

IUPAC Name

(2-chloro-6-ethoxy-4-formylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO5/c1-2-18-12-7-9(8-16)6-10(15)13(12)20-14(17)11-4-3-5-19-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAKRXBGLRRMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Chloro-6-ethoxy-4-formylphenyl) furan-2-carboxylate
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(2-Chloro-6-ethoxy-4-formylphenyl) furan-2-carboxylate
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(2-Chloro-6-ethoxy-4-formylphenyl) furan-2-carboxylate

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